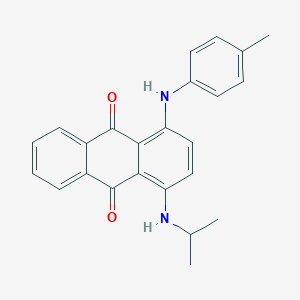
1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of both 1-methylethylamino and 4-methylphenylamino groups attached to the anthraquinone core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione typically involves the following steps:
Nitration of Anthraquinone: Anthraquinone is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Reduction of Nitro Groups: The nitro groups are then reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Alkylation and Arylation: The resulting aminoanthraquinone is subjected to alkylation with isopropylamine and arylation with 4-methylaniline under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration and reduction processes, followed by continuous flow alkylation and arylation reactions. These processes are optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated anthraquinone derivatives.
科学的研究の応用
1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
- 1-Amino-4-((4-methylphenyl)amino)anthraquinone
- 1-((1-Methylethyl)amino)-4-aminoanthraquinone
- 1,4-Diaminoanthraquinone
Uniqueness
1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione is unique due to the presence of both 1-methylethylamino and 4-methylphenylamino groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, stability, and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
10572-60-8 |
|---|---|
分子式 |
C24H22N2O2 |
分子量 |
370.4 g/mol |
IUPAC名 |
1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H22N2O2/c1-14(2)25-19-12-13-20(26-16-10-8-15(3)9-11-16)22-21(19)23(27)17-6-4-5-7-18(17)24(22)28/h4-14,25-26H,1-3H3 |
InChIキー |
NCZARQFBEZFMSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=CC=CC=C4C3=O |
Key on ui other cas no. |
10572-60-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















